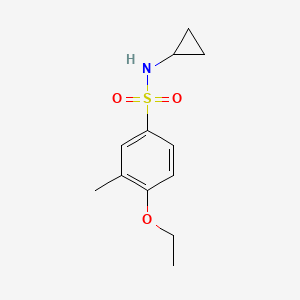
N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Übersicht
Beschreibung
N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as BDF-8634, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to selectively inhibit the activity of a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.
Wirkmechanismus
N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide works by binding to the active site of CaMKII, preventing it from carrying out its normal functions. This inhibition is reversible, meaning that the protein can regain its normal activity once the compound is removed. This mechanism of action is highly specific, as N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide does not inhibit the activity of other related proteins.
Biochemical and Physiological Effects:
The selective inhibition of CaMKII by N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have various biochemical and physiological effects. For example, studies have demonstrated that this compound can alter the activity of ion channels and receptors in the brain, leading to changes in neuronal signaling and synaptic plasticity. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have potential therapeutic effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in lab experiments is its high specificity for CaMKII. This allows researchers to selectively target this protein without affecting other related proteins. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is reversible, meaning that researchers can control the duration of CaMKII inhibition. However, one limitation of using N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is that it can be difficult to synthesize and may not be readily available for all researchers.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is the role of CaMKII in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may investigate the potential therapeutic effects of N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in animal models of these disorders. Another potential direction is the development of new compounds that are similar to N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide but have improved properties, such as increased potency or better solubility. Overall, N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has the potential to be a valuable tool for studying the role of CaMKII in various biological processes and may have important therapeutic implications for neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the activity of a protein known as CaMKII, which is involved in various aspects of neuronal signaling and synaptic plasticity. By selectively inhibiting this protein, researchers can study the specific role that CaMKII plays in these processes.
Eigenschaften
IUPAC Name |
N'-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF2N2O3/c14-9-4-7(15)5-10(16)11(9)18-13(20)12(19)17-6-8-2-1-3-21-8/h4-5,8H,1-3,6H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHQHYOQKMXVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=C(C=C(C=C2Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395202.png)



![isopropyl {1-[(benzoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4395217.png)
![2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4395218.png)
![N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4395221.png)
![N-{3-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4395233.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4395244.png)
![{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395249.png)



